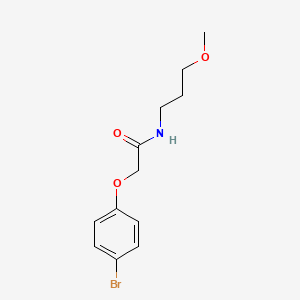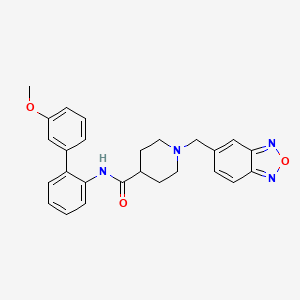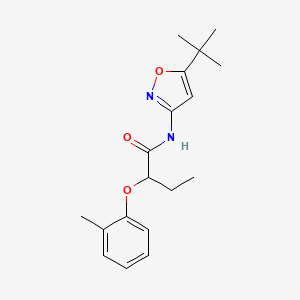
2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide, also known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPA is a white crystalline solid that is soluble in organic solvents. It is a derivative of acetamide and is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that causes the cells to self-destruct.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has been shown to have various biochemical and physiological effects. In animal studies, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has been shown to reduce inflammation and pain. 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide is also soluble in organic solvents, which makes it easy to work with in the lab. However, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has some limitations for lab experiments. It is a toxic compound that can be harmful if not handled properly. In addition, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide is not very water-soluble, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide. In medicinal chemistry, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide could be further investigated for its potential use as an anti-inflammatory, analgesic, and anticancer agent. In material science, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide could be used as a building block for the synthesis of new polymers and materials with unique properties. In agriculture, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide could be studied further for its potential use as a herbicide. Overall, the study of 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has the potential to lead to the development of new drugs, materials, and agricultural products.
Synthesemethoden
2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide is synthesized through a multi-step process that involves the reaction of 4-bromophenol with 3-methoxypropylamine to form 2-(4-bromophenoxy)-N-(3-methoxypropyl)aniline. The aniline is then reacted with acetic anhydride to form the final product, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide. The synthesis process is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has been investigated for its anti-inflammatory, analgesic, and anticancer properties. In material science, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has been used as a building block for the synthesis of various polymers and materials. In agriculture, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has been studied for its potential use as a herbicide.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c1-16-8-2-7-14-12(15)9-17-11-5-3-10(13)4-6-11/h3-6H,2,7-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDWTSNVOQWPFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)COC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B5143493.png)
![[(1-{1-[(8-chloro-2-quinolinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]methylamine bis(trifluoroacetate)](/img/structure/B5143495.png)


![1-[(4-methoxyphenoxy)acetyl]-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B5143522.png)
![2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol](/img/structure/B5143524.png)
![3-(methylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5143545.png)
![4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B5143561.png)
![1-(4-methoxyphenyl)-3-(4-pyridinyl)benzo[f]quinoline](/img/structure/B5143566.png)
![2-[(5-isoquinolinyloxy)methyl]-N-(3-methoxybenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5143576.png)
![diphenyl [(diethylamino)carbonyl]amidophosphate](/img/structure/B5143581.png)
![4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl](/img/structure/B5143585.png)
![N-(2-cyanophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5143586.png)
![N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5143594.png)